An In-Depth Technical Guide to the Hexahydro-1H-furo[3,4-b]pyrrole Core
An In-Depth Technical Guide to the Hexahydro-1H-furo[3,4-b]pyrrole Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydro-1H-furo[3,4-b]pyrrole scaffold is a fascinating bicyclic heterocyclic system that has garnered interest in medicinal chemistry due to its potential as a versatile building block in drug discovery. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and strategic importance in the design of novel therapeutics. While specific experimental data for the hexahydro-1H-furo[3,4-b]pyrrole isomer is limited in publicly available literature, this document synthesizes information from closely related isomers and foundational chemical principles to offer valuable insights for researchers. We will delve into prospective synthetic strategies, analytical characterization, and the role of this scaffold as a bioisosteric replacement to enhance drug-like properties.
Introduction to the Fused Furo-Pyrrole System
The fusion of a furan and a pyrrole ring creates a bicyclic system with unique three-dimensional architecture. The saturated version, hexahydro-1H-furo[3,4-b]pyrrole, presents a compact and rigid framework that can be strategically employed to orient substituents in defined spatial arrangements, a critical aspect for optimizing interactions with biological targets.[1] Its structure, containing both an oxygen and a nitrogen heteroatom, offers multiple points for chemical modification and potential hydrogen bonding interactions, further enhancing its appeal in drug design.[1]
A Note on Isomerism: It is crucial to distinguish hexahydro-1H-furo[3,4-b]pyrrole from its more extensively documented isomer, hexahydro-1H-furo[3,4-c]pyrrole. While they share the same molecular formula and weight, the connectivity of the fused rings differs, leading to distinct chemical and biological properties. This guide will focus on the [3,4-b] isomer, while drawing comparative insights from its more studied counterpart where necessary.
Chemical Structure and Physicochemical Properties
The core structure of hexahydro-1H-furo[3,4-b]pyrrole consists of a saturated furan ring fused to a saturated pyrrole (pyrrolidine) ring at the 3 and 4 positions of the furan and the 'b' face of the pyrrole.
Caption: 2D representation of the hexahydro-1H-furo[3,4-b]pyrrole core structure.
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₆H₁₁NO | AChemBlock[4] |
| Molecular Weight | 113.16 g/mol | AChemBlock[4] |
| CAS Number | 1214875-25-8 | AChemBlock[4] |
| XLogP3 | -0.3 | PubChem (for [3,4-c] isomer)[3] |
| Hydrogen Bond Donors | 1 | Inferred from structure |
| Hydrogen Bond Acceptors | 2 | Inferred from structure |
| Rotatable Bonds | 0 | Inferred from rigid bicyclic structure |
Expert Insight: The low predicted octanol-water partition coefficient (XLogP3) suggests good aqueous solubility, a desirable characteristic for many drug candidates. The presence of both a hydrogen bond donor (the secondary amine) and two acceptors (the nitrogen and oxygen atoms) provides opportunities for forming multiple interactions with a target protein, potentially leading to higher binding affinity and selectivity.
Strategic Synthesis Approaches
A definitive, optimized synthesis for the parent hexahydro-1H-furo[3,4-b]pyrrole is not widely published. However, established synthetic methodologies for related fused pyrrolidine systems can be adapted. A plausible and versatile approach would be a multi-step synthesis culminating in a key intramolecular cyclization step.
One such conceptual pathway could involve an intramolecular reductive amination or an intramolecular Michael addition. A general synthetic workflow is proposed below:
Caption: Conceptual workflow for the synthesis of the target scaffold.
A Note on a Validated Protocol: For a related derivative, 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole, a metal-free generation of carbonyl ylides followed by a [3+2] cycloaddition with substituted maleimides has been reported.[5] This highlights the utility of cycloaddition reactions in constructing such fused ring systems.
Significance in Medicinal Chemistry and Drug Design
The hexahydro-1H-furo[3,4-b]pyrrole scaffold is a valuable asset in the medicinal chemist's toolbox, primarily due to its role as a rigid scaffold and its potential for bioisosteric replacement.
A Rigid Scaffold for Defined Pharmacophores
The rigid nature of the bicyclic system locks the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target. This can lead to increased potency and selectivity. By strategically placing functional groups on the scaffold, a researcher can design molecules that precisely fit into the binding pocket of a target protein.
Caption: The rigid scaffold orients substituents along defined vectors for optimal target interaction.
Bioisosteric Replacement and Scaffold Hopping
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate a molecule's properties.[6] The furo-pyrrole core can act as a bioisostere for other bicyclic systems, such as indole or benzofuran, which are common in many bioactive molecules.[7] This "scaffold hopping" can lead to compounds with improved pharmacokinetic profiles, reduced toxicity, or novel intellectual property.[8]
For instance, replacing an indole nucleus with a furo[3,2-b]pyridine has been shown to alter selectivity for serotonin receptor subtypes.[7] This underscores the potential of the furo-pyrrole scaffold to fine-tune the pharmacological profile of a lead compound.
Analytical and Spectroscopic Characterization
While a dedicated full dataset for hexahydro-1H-furo[3,4-b]pyrrole is not available, its structure allows for the prediction of its key spectroscopic features based on general principles and data from related compounds.
| Technique | Expected Features |
| ¹H NMR | - A complex pattern of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the non-equivalent protons on the saturated rings. - A broad singlet for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | - Multiple signals in the aliphatic region (typically 20-80 ppm) for the six carbon atoms of the bicyclic system. |
| Mass Spectrometry (MS) | - A molecular ion peak (M+) corresponding to the molecular weight of 113.16. - Fragmentation patterns characteristic of the loss of small neutral molecules or radicals from the fused ring system. |
| Infrared (IR) Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aliphatic CH₂ and CH groups (around 2850-3000 cm⁻¹). - C-O stretching vibration for the ether linkage (around 1050-1150 cm⁻¹). |
Conclusion and Future Perspectives
The hexahydro-1H-furo[3,4-b]pyrrole core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its rigid structure, coupled with the presence of key heteroatoms, provides a solid foundation for the design of potent and selective modulators of various biological targets. While the lack of extensive published data on this specific isomer presents a challenge, it also signifies an opportunity for novel research. The development of efficient and scalable synthetic routes to this scaffold would undoubtedly accelerate its application in drug discovery programs. Further investigation into its use as a bioisosteric replacement for other common heterocyclic systems is warranted and could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- Bolognesi, M. L., et al. (2001). Hexahydrochromeno[4,3-b]pyrrole derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(1), 105-9.
-
ResearchGate. Reactions for the synthesis of 4, 6‐dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole 4. Available from: [Link]
- Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 137-140.
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. Available from: [Link]
-
PubChem. (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole. Available from: [Link]
-
PMC. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. Available from: [Link]
-
LinkedIn. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available from: [Link]
-
PubChemLite. Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). Available from: [Link]
-
ChemRxiv. Identification of Bioisosteric Scaffolds using Scaffold Keys. Available from: [Link]
-
SpectraBase. 4H-Furo[3,2-b]pyrrole. Available from: [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
SlideShare. Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Available from: [Link]
-
MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]
-
ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]
Sources
- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 2. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole | C6H11NO | CID 55299467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hexahydro-1H-furo[3,4-b]pyrrole 95% | CAS: 1214875-25-8 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. chemrxiv.org [chemrxiv.org]
